1-(4-(methylsulfonyl)phenyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2S |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)indole |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |
InChI Key |
XRGCFRFZQVGLLT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Methylsulfonyl Phenyl 1h Indole
Classical and Contemporary Approaches to Indole (B1671886) Synthesis
The indole scaffold is a cornerstone of numerous natural products and pharmaceuticals, leading to the development of a vast array of synthetic methods for its construction over more than a century. nih.govnih.gov These methods can be broadly categorized as classical and contemporary, each with distinct advantages and applications.
Classical methods, many named after their discoverers, remain staples in organic synthesis. nih.gov The Fischer indole synthesis , discovered in 1883, is perhaps the most well-known, involving the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. wikipedia.org Other venerable methods include the Bischler-Möhlau , Madelung , Reissert , Nenitzescu , and Leimgruber-Batcho syntheses, each providing a unique pathway to the indole core from different starting materials. nih.govbhu.ac.inwikipedia.orgnih.gov
Contemporary approaches often leverage transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader functional group tolerance. nih.govorganic-chemistry.org Palladium-catalyzed reactions, for instance, have enabled the synthesis of indoles through the annulation of ortho-haloanilines with alkynes or ketones. organic-chemistry.org Other modern strategies include intramolecular cyclizations of substituted anilines, such as the cyclization of 2-alkynylanilines, which can be promoted by various metals including copper, gold, and palladium. organic-chemistry.orgresearchgate.net
| Synthesis Method | Precursors | Key Features |
| Fischer Synthesis | Phenylhydrazine and an aldehyde or ketone | Widely used; acid-catalyzed; versatile for 2,3-substituted indoles. wikipedia.org |
| Leimgruber-Batcho | o-Nitrotoluene derivative | High-yielding; popular in the pharmaceutical industry. wikipedia.org |
| Madelung Synthesis | N-Acyl-o-toluidine | Base-catalyzed intramolecular cyclization; often requires harsh conditions. bhu.ac.in |
| Bartoli Synthesis | o-Substituted nitroarene and a vinyl Grignard reagent | Practical for synthesizing 7-substituted indoles. nih.gov |
| Larock Synthesis | o-Iodoaniline and a disubstituted alkyne | Palladium-catalyzed annulation; good functional group tolerance. nih.gov |
| Reissert Synthesis | o-Nitrotoluene and diethyl oxalate | Multi-step process yielding indole-2-carboxylic acid. bhu.ac.in |
Strategies for Introducing the Sulfonylphenyl Moiety to the Indole Scaffold
The crucial step in synthesizing 1-(4-(methylsulfonyl)phenyl)-1H-indole is the formation of the bond between the indole nitrogen (N-1) and the phenyl ring. This N-arylation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed reaction for forming C-N bonds. organic-chemistry.orgnih.gov In this context, indole (or an indole salt) is coupled with an aryl halide, such as 1-bromo-4-(methylsulfonyl)benzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuXphos), and a base. nih.govorganic-chemistry.org This method is prized for its broad substrate scope and high efficiency. organic-chemistry.org
Another cornerstone method is the Ullmann condensation , which typically uses a copper catalyst to couple an aryl halide with an amine or, in this case, indole. nih.govmit.edu While traditional Ullmann conditions often required high temperatures, modern protocols have been developed that proceed under milder conditions, often employing ligands such as diamines to facilitate the reaction. mit.edu A one-pot, microwave-promoted sequence combining a Fischer indolization with a copper-catalyzed N-arylation has been developed, offering a rapid route to N-arylindoles from simple precursors. nih.gov
The Chan-Lam coupling offers an alternative route, using a copper catalyst to couple indole with a boronic acid derivative, such as 4-(methylsulfonyl)phenylboronic acid, often under aerobic conditions. nih.gov
| N-Arylation Strategy | Key Reactants | Catalyst System (Typical) |
| Buchwald-Hartwig | Indole + Aryl Halide/Triflate | Palladium catalyst + Phosphine ligand + Base. nih.govnih.gov |
| Ullmann Condensation | Indole + Aryl Halide | Copper catalyst + Ligand (optional) + Base. nih.govmit.edu |
| Chan-Lam Coupling | Indole + Arylboronic Acid | Copper catalyst + Base + Oxidant (often air). nih.gov |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The growing emphasis on environmental sustainability has driven the development of greener synthetic methodologies for indole derivatives. nih.govtandfonline.com These approaches aim to reduce waste, avoid hazardous substances, and minimize energy consumption, aligning with the twelve principles of green chemistry. tandfonline.comresearchgate.net
A key focus of green chemistry is the replacement of toxic or expensive catalysts, particularly those based on precious metals like palladium, with more abundant and benign alternatives. Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, represent a greener alternative to palladium-based systems. mit.edunih.gov Furthermore, research has explored the use of metal-free reaction conditions, employing strong bases or specific reagents to facilitate the coupling. dergipark.org.tr The use of recyclable catalysts, such as those immobilized on solid supports or nanoparticles, also contributes to a more sustainable process. beilstein-journals.org
Eliminating volatile organic solvents is a primary goal of green synthesis. Solvent-free, or solid-state, reactions can significantly reduce chemical waste and simplify product purification. organic-chemistry.orgtandfonline.comMechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. rsc.orgunica.it An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed using grinding with auxiliaries like oxalic acid, completely avoiding the use of bulk organic solvents. rsc.orgunica.it This approach has also been applied to the synthesis of various indole-containing azine derivatives. mdpi.com
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. tandfonline.comnih.gov
Microwave-assisted organic synthesis (MAOS) has been successfully applied to numerous classical indole syntheses, including the Fischer, Leimgruber-Batcho, and Bischler reactions. nih.govrsc.orgingentaconnect.com Microwave irradiation can facilitate rapid, solvent-free syntheses, such as the reaction of anilines with phenacyl bromides to form 2-arylindoles. organic-chemistry.org One-pot procedures combining indole formation and N-arylation have also been significantly expedited using microwave heating. nih.gov
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been employed for the N-arylation of indole using a multi-site phase-transfer catalyst, as well as for the one-pot synthesis of various indole derivatives under mild conditions. tandfonline.comjmchemsci.comnih.govutrgv.edu
Advanced Synthetic Strategies and Retrosynthetic Analysis for this compound
A retrosynthetic analysis of this compound identifies the key bond disconnection at the nitrogen-aryl (N-CAr) bond. This simplifies the target molecule into two primary synthons: an indole anion (or its equivalent) and a 4-(methylsulfonyl)phenyl cation equivalent.
Retrosynthetic Analysis:
Target: this compound
Key Disconnection: N-CAr bond
Precursors: Indole and a 4-substituted phenyl methyl sulfone (e.g., 1-halo-4-(methylsulfonyl)benzene or 4-(methylsulfonyl)phenylboronic acid).
This analysis logically leads to the cross-coupling strategies (Buchwald-Hartwig, Ullmann) discussed previously. Advanced strategies often seek to combine multiple steps into a single, efficient operation. A cascade or tandem reaction could be envisioned where the indole ring is first formed and, without isolation, is subjected to N-arylation in the same pot. An efficient synthesis of N-arylindoles has been reported through a cascade reaction of 2-alkenylanilines with diazo compounds, where the indole scaffold is constructed and the N-aryl group is introduced simultaneously. acs.org Such one-pot, multi-component reactions represent the frontier of synthetic efficiency, minimizing purification steps and resource consumption. nih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation Techniques
The synthesis of this compound is fundamentally a process of N-arylation, where a carbon-heteroatom (C-N) bond is formed between the indole's nitrogen atom and the phenyl ring. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org For the synthesis of the title compound, this would involve reacting indole with 1-halo-4-(methylsulfonyl)benzene. The development of the Buchwald-Hartwig reaction has provided a milder and more functional-group-tolerant alternative to older methods. wikipedia.org
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indole anion, and finally, reductive elimination to yield the N-arylated indole and regenerate the Pd(0) catalyst. libretexts.org The efficiency of this process is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine ligands, such as tBuXphos, have been developed to improve reaction rates and expand the substrate scope. nih.gov
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, representing an alternative to palladium-based methods. wikipedia.orgsynarchive.com Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org The reaction involves an aryl halide, an amine (in this case, indole), and a stoichiometric amount of copper or a copper salt. wikipedia.orgnih.gov
Modern iterations of the Ullmann reaction have seen significant improvements through the use of soluble copper catalysts supported by ligands, such as diamines and phenanthrolines, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, is a direct precedent for the N-arylation of indole. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Table 1: Comparison of Catalytic Systems for N-Arylation of Indoles
| Reaction Type | Catalyst/Ligand System | Typical Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | beilstein-journals.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligands | NaOt-Bu, K₂CO₃, K₃PO₄ | Toluene, THF, Dioxane | Room Temp. to 110 °C | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Ullmann Condensation (Classic) | Copper powder/bronze | K₂CO₃ | DMF, Nitrobenzene | >200 °C | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation (Modern) | CuI / Phenanthroline | Cs₂CO₃, K₃PO₄ | DMF, Toluene | 110-140 °C | wikipedia.orgnih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies highlight the potential of this approach.
One relevant strategy is the concatenation of multiple catalytic processes in a one-pot sequence. For example, a sequential palladium-catalyzed process combining a Suzuki coupling and a Buchwald-Hartwig amination has been used to synthesize 1,5-diaryl-1H-indoles. dntb.gov.ua This type of approach could conceivably be adapted, starting with different precursors to build the desired structure in a highly efficient manner.
Other MCRs have been developed for synthesizing complex, indole-containing heterocyclic systems. For instance, a one-pot, three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole has been reported to produce benzo[f]indole derivatives, forming two C-C bonds and one C-N bond in a single step. nih.govresearchgate.net Such methodologies demonstrate the power of MCRs to rapidly construct diverse indole scaffolds from simple starting materials. researchgate.net
Process Optimization in Organic Synthesis
Optimizing the synthesis of a target compound involves systematically varying reaction parameters to maximize yield, minimize reaction time, and reduce waste. For the synthesis of this compound via cross-coupling, optimization is crucial for achieving an efficient and scalable process.
Key variables in the Buchwald-Hartwig amination include the choice of palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand, the base, and the solvent. beilstein-journals.org The selection of the ligand is particularly critical, with different generations of ligands developed to overcome the limitations of earlier systems. wikipedia.org For instance, moving from simple phosphines to more complex, sterically hindered biarylphosphine ligands has enabled the coupling of a wider range of substrates under milder conditions. wikipedia.orgorganic-chemistry.org
Systematic screening of these parameters is a common optimization strategy. As an illustrative example, the optimization of a C-N cross-coupling reaction for a related N-substituted 4-bromo-7-azaindole involved testing various combinations of palladium sources, ligands, and bases. beilstein-journals.org The results showed that the combination of Pd₂(dba)₃, the ligand Xantphos, and the base Cs₂CO₃ in dioxane provided the highest yield in the shortest time. beilstein-journals.org This type of systematic optimization is directly applicable to establishing the ideal conditions for synthesizing this compound. Modern approaches may also employ automated systems with high-throughput screening and Bayesian optimization algorithms to rapidly identify optimal reaction conditions. nih.gov
Table 2: Example of Process Optimization for a Palladium-Catalyzed C-N Coupling Reaction
| Entry | Palladium Source | Ligand | Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | Xantphos (L1) | Cs₂CO₃ | 1 | 93 | beilstein-journals.org |
| 2 | Pd₂(dba)₃ | Xantphos (L1) | K₂CO₃ | 3 | 85 | beilstein-journals.org |
| 3 | Pd₂(dba)₃ | L2 | Cs₂CO₃ | 6 | 60 | beilstein-journals.org |
| 4 | Pd(OAc)₂ | Xantphos (L1) | Cs₂CO₃ | 24 | 20 | beilstein-journals.org |
| 5 | Pd(OAc)₂ | Xantphos (L1) | NaOt-Bu | 24 | 23 | beilstein-journals.org |
Structural Elucidation and Intermolecular Interactions of 1 4 Methylsulfonyl Phenyl 1h Indole
X-ray Crystallographic Analysis of 1-(4-(methylsulfonyl)phenyl)-1H-indole
Although a specific crystallographic information file (CIF) for this compound was not located, the general structural features can be inferred from analogous compounds.
Single Crystal X-ray Diffraction Studies for Molecular Geometry
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related N-arylsulfonylindoles, these studies typically show that the indole (B1671886) ring system itself is essentially planar. The geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral.
Conformational Analysis and Torsion Angles in the Solid State
A key structural feature of N-phenylsulfonylindoles is the significant dihedral angle between the indole and the phenyl rings. In analogous structures, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, this angle is pronounced, often in the range of 70 to 90 degrees. nih.govgoogle.com This near-orthogonal orientation minimizes steric hindrance between the two aromatic systems. For this compound, a similar conformation is anticipated, largely dictated by the bulky sulfonyl group.
Comprehensive Analysis of Intermolecular Interactions in Crystalline this compound
The solid-state packing of molecules is governed by a network of intermolecular interactions. Based on the functional groups present in this compound, several types of non-covalent interactions would be expected to play a significant role.
Hydrogen Bonding Networks and Their Energetic Contributions
While the molecule lacks classical hydrogen bond donors like -OH or -NH (the indole nitrogen is substituted), the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This allows for the formation of numerous weak C-H···O hydrogen bonds. In the crystal structures of similar compounds, these interactions are ubiquitous, often forming intricate networks that link molecules into chains, sheets, or more complex three-dimensional arrays. nih.gov The hydrogen atoms from both the indole and the phenyl rings can participate in these interactions.
Weak Non-Covalent Interactions (e.g., C-H...O, C-H...π)
Beyond the aforementioned interactions, other weak non-covalent forces are also anticipated. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are commonly observed in the crystal structures of aromatic compounds and would likely contribute to the stabilization of the crystal lattice of the title compound. The interplay of these numerous weak C-H···O and C-H···π interactions, along with π-π stacking, creates a complex and robust supramolecular architecture.
Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing
While a specific crystallographic information file (CIF) for this compound is not publicly available to generate a direct Hirshfeld surface analysis, the crystal packing and intermolecular interactions can be inferred from studies on closely related 1-(phenylsulfonyl)-1H-indole derivatives. clemson.edunih.govnih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing insights into the nature and relative importance of different types of interactions that stabilize the crystal lattice.
For analogous compounds, the Hirshfeld surface analysis typically reveals that the crystal packing is dominated by a combination of weak intermolecular interactions, including C—H⋯O, C—H⋯π, and π–π stacking interactions. clemson.edunih.gov The presence of the electron-withdrawing phenylsulfonyl group significantly influences the electronic distribution within the indole ring system.
In similar structures, the sulfonyl-bound phenyl rings are often oriented nearly orthogonally to the indole ring systems. nih.gov This orientation is favorable for the formation of various intermolecular contacts. The quantitative contributions of the most significant intermolecular contacts for a related pyrazolopyrimidine derivative, which also contains sulfonyl and aromatic moieties, are detailed in the table below to provide a representative example of the types of interactions expected to be significant for this compound.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.0% |
| C···H/H···C | 25.0% |
| O···H/H···O | 15.0% |
| N···H/H···N | 5.0% |
Data presented is for a related pyrazolopyrimidine derivative and is intended to be representative. nih.gov
The significant percentage of H···H, C···H, and O···H contacts indicates that van der Waals forces and weak hydrogen bonds are the primary contributors to the crystal packing. nih.gov The presence of the sulfonyl group provides oxygen atoms that can act as hydrogen bond acceptors, leading to the formation of C—H⋯O interactions. Furthermore, the aromatic rings of the indole and phenylsulfonyl moieties are expected to participate in C—H⋯π and potentially slipped π–π stacking interactions, which are common in the crystal structures of 1-(phenylsulfonyl)-1H-indole derivatives. clemson.edunih.gov
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, IR, Raman)
The precise structure of this compound is unequivocally confirmed through a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide complementary information about the molecular framework and functional groups present in the compound.
High-Resolution NMR Spectroscopy
¹H NMR Spectral Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole H2 | ~6.7 | d |
| Indole H3 | ~7.3 | d |
| Indole H4-H7 | 7.1-7.8 | m |
| Phenyl H2'/H6' | ~7.9 | d |
| Phenyl H3'/H5' | ~7.5 | d |
| SO₂CH₃ | ~3.1 | s |
¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | ~108 |
| Indole C3 | ~128 |
| Indole C3a | ~130 |
| Indole C4-C7 | 110-125 |
| Indole C7a | ~135 |
| Phenyl C1' | ~142 |
| Phenyl C2'/C6' | ~128 |
| Phenyl C3'/C5' | ~129 |
| Phenyl C4' | ~140 |
| SO₂CH₃ | ~45 |
Note: The chemical shifts are estimates based on data for structurally related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The sulfonyl group will exhibit strong, distinct stretching vibrations. The aromatic C-H and C=C stretching vibrations from both the indole and phenyl rings will also be prominent.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1350-1300 | Asymmetric SO₂ stretching |
| ~1160-1120 | Symmetric SO₂ stretching |
| ~750 | C-H out-of-plane bending (indole) |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes, are typically strong in the Raman spectrum.
Expected Raman Shifts
| Raman Shift (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600 | Aromatic ring breathing (in-plane C=C stretching) |
| ~1350 | Asymmetric SO₂ stretching |
| ~1160 | Symmetric SO₂ stretching |
| ~1000 | Phenyl ring trigonal breathing |
Computational and Theoretical Investigations of 1 4 Methylsulfonyl Phenyl 1h Indole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of 1-(4-(methylsulfonyl)phenyl)-1H-indole. These theoretical approaches offer a microscopic perspective on the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules. For derivatives of 1-(arylsulfonyl)indole, DFT calculations, often at the B3LYP/6-31G** level of theory, are employed to determine the optimized molecular geometry. researchgate.net In molecules structurally similar to this compound, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, two independent molecules with a V-shape have been observed in the asymmetric unit. researchgate.netnih.gov The dihedral angles between the indole (B1671886) ring system and the benzene (B151609) ring are significant, with values around 79.08(6)° and 72.83(5)° for similar structures. researchgate.netnih.gov These calculations reveal that the rotational barrier around the S-N bond is relatively low, typically in the range of 2.5–5.5 kcal/mol. researchgate.netnih.gov
The optimized geometric parameters, including bond lengths and angles, provide a precise model of the molecular structure. For instance, in related 1-phenylsulfonyl-indole compounds, the indole ring is essentially planar. irjweb.com The bond distances and angles are generally in good agreement with experimentally determined values from X-ray crystallography. irjweb.com
Table 1: Representative Optimized Geometric Parameters for a Structurally Similar 1-(Arylsulfonyl)indole Derivative (Note: Data is based on published values for analogous compounds and serves as a predictive model for this compound.)
| Parameter | Molecule 1 | Molecule 2 |
| Dihedral Angle (Indole-Benzene) | 79.08(6)° | 72.83(5)° |
| S-N Bond Rotational Barrier | ~2.5-5.5 kcal/mol | ~2.5-5.5 kcal/mol |
Source: Adapted from studies on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.comnih.gov
For many organic molecules, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com In computational studies of similar heterocyclic compounds, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, indicating a potential for charge transfer within the molecule and reflecting its bioactivity. irjweb.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and based on typical ranges observed for similar aromatic and heterocyclic compounds.)
| Parameter | Energy (eV) |
| EHOMO | -6.2 to -5.8 |
| ELUMO | -1.9 to -1.5 |
| Energy Gap (ΔE) | ~4.3 to 4.5 |
Source: Theoretical prediction based on analogous compounds. irjweb.com
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of bonding within a molecule. It quantifies donor-acceptor interactions, which are crucial for stabilizing the molecular structure. In studies of related 1-(arylsulfonyl)indole derivatives, NBO analysis has been used to characterize intramolecular interactions, such as C-H···O hydrogen bonds. nih.govmdpi.com These interactions are identified by the presence of an occupied C-H bond orbital (donor) and an unoccupied lone pair orbital of the oxygen atom (acceptor), with a measurable stabilization energy.
Table 3: Representative NBO Analysis of Intramolecular Interactions in a Structurally Similar 1-(Arylsulfonyl)indole Derivative (Note: Data is based on published values for analogous compounds and serves as a predictive model for this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| C-H | LP*(O) | ~0.5 - 1.5 |
E(2) represents the stabilization energy of the donor-acceptor interaction. Source: Adapted from studies on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde. nih.govmdpi.com
Non-Covalent Interaction (NCI) analysis, visualized through Reduced Density Gradient (RDG) plots, is a powerful tool for identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. These interactions are fundamental to understanding crystal packing and the supramolecular assembly of molecules. In crystals of similar 1-(arylsulfonyl)indole compounds, the packing is often driven by π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov RDG plots would visually confirm these interactions through specific color-coded surfaces indicating the type and strength of the non-covalent contacts.
Molecular Docking Studies with Relevant Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Given the structural features of this compound, several macromolecular targets are of interest for molecular docking studies. The indole scaffold is a common feature in inhibitors of enzymes like cyclooxygenases (COX) and tubulin. aalto.finih.govmdpi.com
Cyclooxygenase (COX) Enzymes: The methylsulfonylphenyl group is a key pharmacophore in selective COX-2 inhibitors. aalto.fi Molecular docking studies of similar indole derivatives into the active site of COX-2 (PDB: 3LN1) have shown that the sulfonyl group can form crucial hydrogen bonds with residues such as Gln178, Ser339, and Arg499. nih.govstrath.ac.uk The indole ring can further stabilize the binding through hydrophobic interactions within the active site.
Tubulin: The indole nucleus is also a "privileged" scaffold for tubulin inhibitors, which are important anticancer agents. nih.gov Docking simulations of various indole derivatives into the colchicine (B1669291) binding site of tubulin (PDB: 1SA0) have revealed key interactions. nih.govnih.gov Typically, the indole NH group can form a hydrogen bond with αThr179, while the phenyl ring at the 1-position can engage in hydrophobic interactions with residues in the β-tubulin subunit, such as βLys254 and βLeu248. nih.gov
Table 4: Predicted Binding Interactions of this compound with Potential Protein Targets (Note: These are predicted interactions based on docking studies of structurally related compounds.)
| Target Protein | PDB ID | Key Interacting Residues (Predicted) | Type of Interaction |
| COX-2 | 3LN1 | Gln178, Ser339, Arg499 | Hydrogen Bonding (SO2 group) |
| Tubulin | 1SA0 | αThr179, βLys254, βLeu248 | Hydrogen Bonding (Indole NH), Hydrophobic Interactions |
Source: Inferred from docking studies of similar indole and sulfonyl-containing compounds. nih.govstrath.ac.uknih.gov
Computational Estimation of Binding Affinities and Interaction Hotspots
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. researchgate.net For this compound, docking studies would be instrumental in identifying its potential biological targets and elucidating the key interactions that stabilize the ligand-protein complex. In a typical docking protocol, the three-dimensional structure of the ligand is placed into the binding site of a receptor, and various scoring functions are used to estimate the binding free energy. These studies can reveal crucial interaction hotspots. For instance, the indole nitrogen may act as a hydrogen bond donor, while the sulfonyl group's oxygen atoms are potential hydrogen bond acceptors. nih.gov The phenyl rings can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. nih.gov
A hypothetical docking study of this compound against a kinase target, a common target for such scaffolds, might yield results similar to those shown in Table 1. nih.gov
Table 1: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -9.5 |
| Key Interacting Residues | MET123 (H-bond), LYS45 (H-bond), PHE189 (π-stacking), LEU34 (hydrophobic) |
Molecular Dynamics (MD) Simulations of this compound in Complex Systems
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the protein-ligand complex over time. h-its.org
Conformational Dynamics and Flexibility of Protein-Ligand Complexes
MD simulations can reveal the flexibility of both the protein and the ligand upon binding. nih.govdocumentsdelivered.com The indole and phenyl rings of this compound are relatively rigid, but the single bonds connecting them allow for some rotational freedom. nih.govnih.gov MD simulations can track the dihedral angles between these rings to understand the preferred conformations within the binding pocket. researchgate.net The protein itself is not a rigid entity; its side chains and even backbone can adjust to accommodate the ligand. youtube.com Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify regions that become more or less flexible upon ligand binding, which can have functional implications. h-its.org
Evaluation of Complex Stability and Interaction Dynamics
Table 2: Hypothetical MD Simulation Stability Metrics for a Protein-1-(4-(methylsulfonyl)phenyl)-1H-indole Complex
| Metric | Average Value | Standard Deviation |
|---|---|---|
| Ligand RMSD (Å) | 1.2 | 0.3 |
| Protein Backbone RMSD (Å) | 2.0 | 0.5 |
Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) Calculations for Binding Pathways
More advanced computational methods like Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) calculations can provide a more quantitative understanding of binding affinities and pathways. arxiv.org FEP is used to calculate the relative binding free energy between two closely related ligands by "alchemically" transforming one into the other. nih.gov This can be a powerful tool for guiding lead optimization. PMF calculations, on the other hand, can map out the energy landscape of the ligand as it binds to or unbinds from the protein, revealing the transition states and potential energy barriers along the binding pathway. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org
Derivation of Descriptors from Molecular Structure and Electronic Properties
To build a QSAR model, a set of molecular descriptors must be calculated for each compound in the series. nih.gov These descriptors quantify various aspects of the molecule's structure and electronic properties. For this compound and its analogs, these descriptors would fall into several categories:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the molecular weight and various connectivity indices.
Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The sulfonyl group, being strongly electron-withdrawing, would significantly influence these properties. researchgate.net
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
A QSAR study on a series of indole derivatives might generate a table of descriptors like the one shown below. eurjchem.com
Table 3: Representative Molecular Descriptors for QSAR Analysis
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|
| Analog 1 | 300.35 | 3.5 | 4.2 | -6.8 | -1.5 |
| Analog 2 | 314.38 | 3.8 | 4.5 | -6.9 | -1.6 |
| This compound | 271.34 | 3.2 | 4.0 | -6.7 | -1.4 |
By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be developed to guide the design of new, more potent analogs. nih.gov
Correlation of Structural Parameters with Predicted Molecular Activities
Computational and theoretical investigations into this compound and its analogs are pivotal in elucidating the relationship between their three-dimensional structures and their potential biological activities. These studies employ molecular modeling techniques to predict how specific structural features, such as bond angles, dihedral angles, and substituent effects, influence the molecule's interaction with biological targets.
Molecular docking studies on similar sulfonyl-containing heterocyclic compounds have demonstrated the importance of this three-dimensional arrangement for biological activity. For example, a docking study of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole with the cyclooxygenase-2 (COX-2) enzyme revealed that the twisted conformation, with aryl rings angled away from the central tetrazole plane, allows for specific interactions with amino acid residues in the enzyme's binding site. researchgate.net This suggests that the orientation of the methylsulfonylphenyl group relative to the indole core in this compound is a key determinant of its potential interactions with protein targets.
Structure-activity relationship (SAR) studies on various indole derivatives further underscore the correlation between structural modifications and biological outcomes. nih.govnih.gov The nature and position of substituents on the indole or the phenyl ring can significantly alter the molecule's electronic properties, flexibility, and steric profile, thereby affecting its activity. nih.gov
The data from various computational and experimental studies on related compounds can be summarized to predict how structural parameters of this compound might correlate with activity.
| Flexibility of Substituents | In Keap1-Nrf2 inhibitors, increasing the flexibility of a C2-substituent on a benzene core by introducing a benzyloxy group improved inhibitory activity compared to a rigid phenyl group. | The rotational freedom around the S-N bond in this compound provides a degree of conformational flexibility that could be important for induced-fit binding to a target. nih.govresearchgate.net | nih.gov |
These computational insights are invaluable for guiding the rational design of new derivatives. By systematically modifying the structural parameters of this compound, such as by altering the substitution pattern on either the indole or the phenyl ring, it is possible to fine-tune its electronic and steric properties to enhance its predicted activity and selectivity towards specific biological targets.
Structure Activity Relationship Sar Studies of 1 4 Methylsulfonyl Phenyl 1h Indole Derivatives
Systematic Modification of the Sulfonylphenyl Moiety and Its Impact on Molecular Interactions
The 4-(methylsulfonyl)phenyl group is a critical pharmacophore in many biologically active compounds, often associated with selective inhibition of enzymes like cyclooxygenase-2 (COX-2). SAR studies on 1-(4-(methylsulfonyl)phenyl)-1H-indole derivatives have revealed the profound impact of modifications to this moiety on molecular interactions.
The methylsulfonyl (SO2Me) group itself has been identified as a key contributor to the high COX-2 inhibitory activity observed in many analogs. nih.gov Its strong electron-withdrawing nature and ability to participate in hydrogen bonding interactions are crucial for binding within the active site of target enzymes. Molecular modeling studies have shown that the methylsulfonyl group can insert deep into the pocket of the human COX-2 binding site. researchgate.net
Research has explored the replacement and modification of the methylsulfonyl group to fine-tune activity. While the SO2Me group is often optimal, other sulfonamide-based groups have also been investigated. For instance, in related diarylheterocyclic compounds, the presence of a sulfonamide (SO2NH2) or a methylsulfonyl (SO2CH3) group is a common feature of potent COX-2 inhibitors. nih.gov The choice between these groups can influence not only potency but also pharmacokinetic properties.
Furthermore, the position of the sulfonyl group on the phenyl ring is paramount. The 1,4-disubstitution pattern on the phenyl ring is consistently found to be essential for high activity in many classes of inhibitors that share this motif.
Functional Group Substitutions on the Indole (B1671886) Core and Their Influence on Binding Profiles
Substitutions at the N-1 position: The nature of the substituent on the indole nitrogen can significantly modulate activity. While the parent compound has a hydrogen at this position, introducing various alkyl or aryl groups can alter the molecule's orientation within the binding pocket. For instance, in a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives, the replacement of the N-1 hydrogen with a benzyl (B1604629) group was found to maintain anti-inflammatory activity. nih.gov Further substitution on this benzyl group, such as a p-chloro substituent, led to even higher anti-inflammatory activity compared to the unsubstituted benzyl derivatives. nih.gov
Substitutions at the C-2 and C-3 positions: The C-2 and C-3 positions of the indole ring are critical for interaction with target proteins. In many active analogs, the 4-(methylsulfonyl)phenyl moiety is located at the C-2 position. nih.govnih.gov Modifications at the C-3 position have been a major focus of SAR studies. For example, the introduction of arylhydrazone derivatives at position 3 in 2-(4-(methylsulfonyl)phenyl)indole has been explored to develop compounds with dual antimicrobial and anti-inflammatory activities. nih.gov The nature of the substituent at C-3 can dramatically impact the biological activity profile.
Substitutions on the benzo part of the indole ring: Modifications on the benzene (B151609) ring of the indole core (positions 4, 5, 6, and 7) have also been investigated. For example, in a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives, the replacement of a methoxy (B1213986) group at position 5 with hydrogen, methyl, or fluorine was explored. nih.gov These substitutions can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity.
The following table summarizes the impact of various substitutions on the COX-2 inhibitory activity of some 2-(4-(methylsulfonyl)phenyl)indole derivatives.
| Compound | N-1 Substitution | C-5 Substitution | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | Benzyl | H | 0.23 | 256.5 |
| 4b | p-Chlorobenzyl | H | 0.11 | 481.8 |
| 4c | Benzyl | CH3 | 0.21 | 290.5 |
| 4d | p-Chlorobenzyl | CH3 | 0.17 | 358.8 |
| 4e | Benzyl | F | 0.20 | 285.0 |
| 4f | p-Chlorobenzyl | F | 0.15 | 386.7 |
Data sourced from a study on indomethacin (B1671933) analogs. nih.gov
Exploration of Stereochemical and Conformational Requirements for Specific Molecular Recognition
The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For this compound derivatives, stereochemical and conformational factors play a significant role in their specific recognition by biological targets.
Crystallographic studies of related compounds, such as 3-(4-Methoxy-benz-yl)-2-methyl-1-phenyl-sulfonyl-1H-indole, have shown that the indole ring system is often approximately perpendicular to the sulfonyl phenyl ring, with dihedral angles around 85-88 degrees. nih.gov This orthogonal arrangement can be crucial for fitting into the binding sites of enzymes.
Conformational analysis helps in understanding the energetically favorable shapes a molecule can adopt. For flexible molecules, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key aspect of drug design. While specific conformational analysis studies on this compound are not extensively reported in the provided search results, insights can be drawn from molecular docking studies of related compounds. These studies often reveal that the molecule adopts a specific conformation to maximize favorable interactions, such as hydrogen bonds and hydrophobic interactions, within the target's binding site. For instance, the orientation of the methylsulfonyl group deep within a hydrophobic pocket of an enzyme is a recurring theme. researchgate.net
Ligand-Based and Structure-Based Design Principles for Optimized Derivatives
Both ligand-based and structure-based design strategies have been instrumental in the optimization of this compound derivatives.
Ligand-Based Design: This approach relies on the knowledge of a set of molecules known to be active and is particularly useful when the three-dimensional structure of the biological target is unknown.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For indolyl-aryl-sulfone derivatives, pharmacophore models have been developed to identify key features like hydrogen bond acceptors, donors, and aromatic rings that are crucial for activity. nih.gov These models can then be used to screen virtual libraries of compounds to identify new potential inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related indole derivatives to understand the influence of steric and electrostatic fields on their inhibitory potency. nih.gov These models provide contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its activity.
Structure-Based Design: This approach utilizes the known three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design more potent and selective ligands.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of 2-(4-(methylsulfonyl)phenyl)indole derivatives into the active site of COX-2 have provided valuable insights into their binding modes. nih.govnih.gov These studies have confirmed the importance of the methylsulfonyl group fitting into a specific sub-pocket of the enzyme and have helped to rationalize the observed SAR. For example, the higher activity of p-chlorobenzyl derivatives at the N-1 position has been explained by favorable interactions of the chloro substituent within the binding site. nih.gov
By integrating these computational approaches with traditional synthetic chemistry, researchers have been able to rationally design and synthesize optimized this compound derivatives with improved biological profiles.
Mechanistic and Biological Pathway Investigations of 1 4 Methylsulfonyl Phenyl 1h Indole
In Vitro Mechanistic Assays for Molecular Pathway Modulation
Specific in vitro mechanistic assays to determine the molecular pathways affected by 1-(4-(methylsulfonyl)phenyl)-1H-indole have not been detailed in the available research. While related compounds have been investigated, a direct link to the specific molecular interactions of this compound is not established.
There is a lack of published data elucidating the specific molecular pathways or signaling cascades modulated by this compound. Research on closely related 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles has indicated that they can act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway involved in inflammation. nih.gov However, it is crucial to note that these findings pertain to derivatives and not the specific compound .
No specific biochemical or cell-based assays developed for assessing the target activity of this compound are described in the literature.
Analysis of Compound-Protein Interactions in Cellular Systems
The initial step in understanding the biological effects of this compound at a cellular level involves identifying its protein binding partners. Several robust techniques are available for this purpose.
Affinity-Based Methods: One common approach is the use of affinity chromatography. Here, the compound of interest, this compound, would be immobilized on a solid support. A cellular lysate is then passed over this support, allowing proteins with an affinity for the compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
Another powerful technique is the cellular thermal shift assay (CETSA). This method assesses the thermal stability of proteins in their native cellular environment. The binding of a compound to its target protein often confers thermal stabilization. By treating intact cells with this compound and then subjecting them to a heat gradient, changes in protein solubility can be measured to identify potential targets.
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that mimic the parent compound but also contain a reporter tag (e.g., a fluorophore or biotin). These probes covalently bind to the active site of specific enzyme classes, allowing for their identification and characterization from complex proteomes. A custom ABPP probe based on the this compound scaffold could reveal its enzymatic targets within the cell.
Based on studies of structurally similar molecules, such as 1-(phenylsulfonyl)-1H-indole derivatives, potential protein targets for this compound could include enzymes like cholinesterases or receptors such as the 5-HT6 receptor. nih.gov Furthermore, the presence of the methylsulfonylphenyl group, a feature found in selective COX-2 inhibitors, suggests that cyclooxygenase enzymes could also be investigated as potential interacting proteins. nih.gov
Table 1: Methodologies for Analyzing Compound-Protein Interactions
| Method | Principle | Typical Output |
| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysate. | List of potential protein binders identified by mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Compound binding alters the thermal stability of the target protein. | Identification of proteins with increased melting temperatures in the presence of the compound. |
| Activity-Based Protein Profiling (ABPP) | Covalent chemical probes tag and identify enzyme targets. | Identification of specific enzyme classes that interact with the compound. |
Advanced Analytical Methodologies in Mechanistic Studies
To gain a deeper understanding of the mechanism of action of this compound, a suite of advanced analytical techniques would be employed.
Label-free, real-time interaction analysis provides invaluable quantitative data on the binding kinetics and affinity between a compound and its protein target.
Surface Plasmon Resonance (SPR): SPR is a widely used optical technique for studying biomolecular interactions. In a typical experiment, the purified target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. High-throughput SPR systems enable the screening of multiple interactions simultaneously. bruker.com
Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. Similar to SPR, BLI can provide real-time kinetic data on compound-protein interactions.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify molecules with a desired biological activity. thermofisher.com While HTS is often used for initial hit identification, it is also a powerful tool for mechanistic elucidation.
Once a primary biological effect of this compound is identified, HTS can be used to screen it against a panel of known targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, to identify its primary target and assess its selectivity. thermofisher.com For instance, if the compound shows anti-inflammatory properties, it could be screened against a panel of inflammatory pathway-related enzymes and receptors.
HTS assays can be designed to monitor various cellular events, such as changes in reporter gene expression, protein-protein interactions, or the levels of second messengers like cAMP. chapman.edu The development of a robust HTS assay is crucial for efficiently exploring the compound's mechanism. For example, a fluorescence polarization-based assay could be developed to screen for inhibitors of a specific protein-protein interaction that is modulated by this compound. dovepress.com
Table 2: High-Throughput Screening in Mechanistic Studies
| Assay Type | Principle | Application for this compound |
| Target-based Screening | Measures direct interaction with a purified target protein. | Determining the affinity and selectivity against a panel of known proteins (e.g., kinases, GPCRs). |
| Cell-based Phenotypic Screening | Measures a change in cellular phenotype or function. | Identifying the cellular pathways affected by the compound (e.g., apoptosis, cell cycle arrest). |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway. | Quantifying the effect on transcription factors and pathways they regulate. |
Elucidating the precise molecular mode of action (MoA) involves integrating data from various experimental approaches to build a comprehensive picture of how this compound exerts its effects.
Structural Biology: X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide atomic-level details of the interaction between the compound and its target protein. By co-crystallizing this compound with its purified protein target, it is possible to visualize the binding site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. This information is invaluable for understanding the basis of the compound's activity and for guiding further structure-activity relationship (SAR) studies.
Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting the binding mode of this compound to its target protein and assessing the stability of the compound-protein complex over time. These computational approaches can also help to rationalize observed SAR and guide the design of new analogs with improved potency or selectivity.
Biochemical and Cellular Assays: Following the identification of a primary target, a series of focused biochemical and cellular assays are conducted to validate the MoA. For example, if the compound is found to inhibit a particular enzyme, in vitro enzyme kinetics studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). In cellular models, techniques like western blotting or quantitative PCR can be used to measure the downstream consequences of target engagement, such as changes in protein phosphorylation or gene expression.
By combining these advanced analytical methodologies, a detailed understanding of the mechanistic and biological pathways modulated by this compound can be achieved, paving the way for its potential development as a chemical probe or therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for 1-(4-(methylsulfonyl)phenyl)-1H-indole, and how can reaction yields be improved?
Answer: The synthesis typically involves sulfonylation of indole derivatives. For example:
- Step 1: React indole with 4-(methylsulfonyl)benzene-1-sulfonyl chloride in pyridine at 0°C, followed by neutralization and extraction .
- Yield Optimization: Use stoichiometric control (e.g., 1:1 molar ratio of indole to sulfonyl chloride) and low temperatures to minimize side reactions. Crystallization from acetonitrile improves purity .
- Byproduct Management: Monitor reaction progress via TLC or HPLC to isolate the desired product from unreacted indole or over-sulfonylated byproducts.
Q. How is the structural geometry of this compound confirmed experimentally?
Answer:
Q. What in vitro assays are used for preliminary evaluation of biological activity?
Answer:
- COX-2 Inhibition:
- Anti-inflammatory Screening:
Advanced Research Questions
Q. How do substituents on the indole ring influence COX-2 selectivity and binding affinity?
Answer:
Q. How can computational modeling resolve contradictions in pharmacological data (e.g., high activity vs. high ulcerogenic index)?
Answer:
- Dynamics Simulations:
- Perform MD simulations (e.g., GROMACS) to assess compound stability in COX-2’s hydrophobic pocket vs. off-target binding to gastric COX-1.
- Metabolite Analysis:
Q. What advanced techniques characterize intermolecular interactions in co-crystals of this compound with biological targets?
Answer:
- Co-crystallization with COX-2:
- Thermodynamic Profiling:
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
